(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol
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Overview
Description
(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol is a heterocyclic compound that contains an oxadiazole ring with a methyl group at the 4-position and a methanethiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1,2,5-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of a hydrazine derivative with a carbon disulfide compound, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl and methanethiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups at the methyl or methanethiol positions.
Scientific Research Applications
(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-methyl-1,2,5-oxadiazol-3-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The oxadiazole ring may also interact with biological receptors, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-methyl-1,2,5-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-methyl-1,2,5-oxadiazol-3-yl)methanamine: Contains an amine group instead of a thiol group.
(4-methyl-1,2,5-oxadiazol-3-yl)methanone: Features a carbonyl group instead of a thiol group.
Uniqueness
(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the oxadiazole ring and the thiol group makes it a versatile compound for various applications.
Properties
CAS No. |
923680-05-1 |
---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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